REACTION_CXSMILES
|
CC[O:3][C:4]([C:6]1[N:16]=[CH:15][N:14]2[C:7]=1[CH2:8][N:9]([CH3:22])[C:10]([C:12]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:13]=12)=[O:11])=[O:5]>[OH-].[K+]>[F:21][C:19]1[CH:18]=[CH:17][C:13]2[N:14]3[CH:15]=[N:16][C:6]([C:4]([OH:5])=[O:3])=[C:7]3[CH2:8][N:9]([CH3:22])[C:10](=[O:11])[C:12]=2[CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of distilled water
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled to 4° C.
|
Type
|
ADDITION
|
Details
|
the pH adjusted to 6 by dropwise addition of 1M aqueous HCl
|
Type
|
CUSTOM
|
Details
|
The desired product was crystallized from the solution at pH 6
|
Type
|
WAIT
|
Details
|
The solution was left
|
Type
|
WAIT
|
Details
|
to stand at 4° C. for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ice-cold
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo at 60° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)O)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |